2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide typically involves the reaction of 4-(1,1,3,3-tetramethylbutyl)phenol with chloroacetic acid to form 2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same reaction pathways as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler hydrazides.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazides .
Scientific Research Applications
2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide is used extensively in proteomics research. It is employed in the study of protein interactions, modifications, and functions. Additionally, it has applications in the development of new pharmaceuticals and in the investigation of biological pathways .
Mechanism of Action
The mechanism of action of 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide involves its interaction with specific proteins and enzymes. It can inhibit or activate these molecular targets, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethanol: This compound has a similar structure but with an ethanol group instead of an acetohydrazide group.
4-(1,1,3,3-Tetramethylbutyl)phenol: This is a precursor in the synthesis of 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide.
Uniqueness
This compound is unique due to its specific hydrazide group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in proteomics research and other specialized applications .
Properties
IUPAC Name |
2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-15(2,3)11-16(4,5)12-6-8-13(9-7-12)20-10-14(19)18-17/h6-9H,10-11,17H2,1-5H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBVKXXYINFPMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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